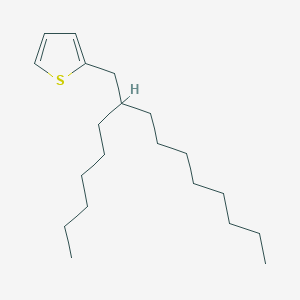
2-(2-Hexyldecyl)thiophene
Vue d'ensemble
Description
2-(2-Hexyldecyl)thiophene is an organic compound belonging to the thiophene family, characterized by a sulfur atom in a five-membered ring. This compound is notable for its long alkyl side chain, which imparts unique properties, making it valuable in various applications, particularly in the field of organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hexyldecyl)thiophene typically involves the functionalization of thiophene with a long alkyl chain. One common method is the Stille coupling reaction, where a thiophene derivative is coupled with an alkyl halide in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial, often involving techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hexyldecyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles like bromine or chlorine, leading to halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (bromine, chlorine); reactions often require a catalyst such as iron or aluminum chloride and are conducted at low temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
2-(2-Hexyldecyl)thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic solar cells and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industrial Applications: Utilized in the production of corrosion inhibitors and as a component in specialty coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Hexyldecyl)thiophene in its various applications is largely dependent on its ability to participate in π-conjugation and electron delocalization. In organic electronics, the compound’s conjugated system facilitates charge transport, enhancing the performance of devices like solar cells and transistors. In medicinal chemistry, its interactions with biological targets, such as enzymes or receptors, are mediated by its electronic properties and structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octylthiophene: Similar in structure but with a shorter alkyl chain, leading to different solubility and electronic properties.
2-Decylthiophene: Another thiophene derivative with a different alkyl chain length, affecting its material properties and applications.
2-Dodecylthiophene: Features a longer alkyl chain, which can influence its self-assembly and film-forming properties.
Uniqueness
2-(2-Hexyldecyl)thiophene is unique due to its specific alkyl chain length, which balances solubility and electronic properties, making it particularly suitable for applications in organic electronics and materials science. Its ability to form well-ordered structures and its compatibility with various processing techniques further enhance its utility in these fields.
Propriétés
IUPAC Name |
2-(2-hexyldecyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKNWJQSAYEBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














